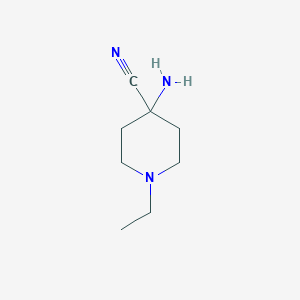
4-Amino-1-ethylpiperidine-4-carbonitrile
Cat. No. B2868672
Key on ui cas rn:
710350-60-0
M. Wt: 153.229
InChI Key: OSKHEBDRYLYZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07662849B2
Procedure details


A mixture of 1-ethyl-4-piperidone (13.2 ml, 100 mmol), ammonium chloride (21.4 g, 400 mmol), sodium cyanide (19.6 g, 400 (mmol) and water (550 ml) was stirred at room temperature for 48 h. The pH of the reaction mixture was adjusted to 10.1 and the product was extracted with ethyl acetate. The organic extracts were washed with brine and dried over magnesium sulfate. Rotary evaporation of the solvent gave a mixture of 4-amino-4-cyano-1-ethyl piperazine and 4-hydroxy-4-cyano-1-ethyl piperazine (7.67 g). This mixture of products was treated with 7 M ammonia in methanol (20 ml) and allowed to stand at room temperature for 24 h. The methanol and excess ammonia were removed in vacuo and the residue was cooled to give 4-amino-4-cyano-1-ethylpiperidine as a crystalline solid (7.762 g).




[Compound]
Name
4-amino-4-cyano-1-ethyl piperazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
4-hydroxy-4-cyano-1-ethyl piperazine
Quantity
7.67 g
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:3]1[CH2:8][CH2:7][C:6](=O)[CH2:5][CH2:4]1)[CH3:2].[Cl-].[NH4+:11].[C-:12]#[N:13].[Na+].N>CO.O>[NH2:11][C:6]1([C:12]#[N:13])[CH2:7][CH2:8][N:3]([CH2:1][CH3:2])[CH2:4][CH2:5]1 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N1CCC(CC1)=O
|
|
Name
|
|
|
Quantity
|
21.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[Na+]
|
|
Name
|
|
|
Quantity
|
550 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
[Compound]
|
Name
|
4-amino-4-cyano-1-ethyl piperazine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
4-hydroxy-4-cyano-1-ethyl piperazine
|
|
Quantity
|
7.67 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at room temperature for 48 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the product was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic extracts were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Rotary evaporation of the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
This mixture of products
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to stand at room temperature for 24 h
|
|
Duration
|
24 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The methanol and excess ammonia were removed in vacuo
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the residue was cooled
|
Outcomes


Product
Details
Reaction Time |
48 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1(CCN(CC1)CC)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.762 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
